3-Hydroxycyclobutanecarboxylic acid
Overview
Description
3-Hydroxycyclobutanecarboxylic acid: is an organic compound with the molecular formula C5H8O3 It is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxycyclobutanecarboxylic acid involves the hydrolysis of methyl 3-hydroxycyclobutanecarboxylate. The process typically includes the following steps:
- Dissolving methyl 3-hydroxycyclobutanecarboxylate in a mixture of water and tetrahydrofuran.
- Adding lithium hydroxide monohydrate to the solution and stirring overnight at room temperature.
- Removing tetrahydrofuran and adjusting the pH to 4-5.
- Extracting the mixture with a chloroform/isopropanol solution.
- Drying and concentrating the organic phase to obtain the crude product.
- Purifying the crude product by recrystallization from ethyl acetate/n-heptane to yield this compound with high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent ratios, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-oxocyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxycyclobutanemethanol.
Substitution: Formation of 3-halocyclobutanecarboxylic acids.
Scientific Research Applications
3-Hydroxycyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
- 3-Hydroxyhippuric acid
- 3-Phenylbutyric acid
- 3-Mercaptopropionic acid
- 3-Methoxybenzoic acid
- 3-Iodobenzoic acid
Comparison: 3-Hydroxycyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .
Biological Activity
3-Hydroxycyclobutanecarboxylic acid (3-HCBA) is a compound of significant interest in the pharmaceutical industry due to its potential biological activities and utility as an intermediate in drug synthesis. This article explores the biological activity of 3-HCBA, including its metabolic pathways, receptor interactions, and implications for therapeutic applications.
3-HCBA is characterized by a cyclobutane ring with a hydroxyl and carboxylic acid functional group. Its chemical formula is , and it has been synthesized through various methods, including the reaction of 1,3-dichloroacetone with ethylene glycol followed by cyclization with malonates under mild conditions . This synthesis route not only provides a high yield but also emphasizes the compound's accessibility for research and industrial applications.
Metabolic Pathways
Research indicates that hydroxycarboxylic acids, including 3-HCBA, play crucial roles in metabolic regulation. They are known to interact with hydroxy-carboxylic acid receptors (HCA receptors), which are G-protein-coupled receptors involved in various physiological processes such as energy metabolism, inflammation, and cell signaling .
- HCA Receptor Interaction : 3-HCBA may activate HCA receptors, influencing metabolic pathways related to lipid metabolism and glucose homeostasis. For example, studies have shown that activation of these receptors can lead to enhanced lipolysis and improved insulin sensitivity .
Case Studies and Clinical Implications
- Metabolomic Profiling : In a study examining metabolic profiles in patients with Down syndrome, elevated levels of hydroxybutyric acid were correlated with the condition. Although this study primarily focused on related metabolites, it highlights the importance of monitoring hydroxycarboxylic acids as potential biomarkers for various metabolic disorders .
- Therapeutic Potential : The role of 3-HCBA in modulating inflammation through HCA receptor pathways suggests its potential use in treating inflammatory diseases. Research indicates that compounds activating these receptors can suppress inflammatory responses in macrophages, offering a therapeutic avenue for conditions like arthritis and metabolic syndrome .
Table 1: Summary of Biological Activities of this compound
Research Findings
Recent studies have explored the pharmacological properties of 3-HCBA, particularly its role as an intermediate in drug synthesis. Its ability to influence metabolic pathways suggests that it could be developed into therapeutic agents targeting metabolic disorders.
- Drug Development : As an intermediate in pharmaceutical synthesis, 3-HCBA is being investigated for its potential to enhance the efficacy of existing drugs or serve as a scaffold for new drug development . The compound's structural properties allow for modifications that can lead to novel therapeutic agents.
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194788-10-8, 1268521-85-2, 552849-33-9 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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